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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridine

Cat. No.: B020793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-Bromo-5-
methylpyridine, a compound of interest in synthetic chemistry and drug discovery. The

information presented herein is compiled from crystallographic data and published research,

offering a detailed resource for professionals in the field.

Introduction
2-Bromo-5-methylpyridine is a substituted pyridine derivative that serves as a valuable

building block in the synthesis of more complex molecules, including ligands for metal

complexes and pharmacologically active compounds. Understanding its three-dimensional

structure is crucial for predicting its reactivity, intermolecular interactions, and potential

biological activity. This guide summarizes the key crystallographic data and experimental

procedures related to the structural determination of 2-Bromo-5-methylpyridine.

Crystal Structure Analysis
The crystal structure of 2-Bromo-5-methylpyridine was determined by single-crystal X-ray

diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/m.[1]

[2] The crystal packing is characterized by weak intermolecular C—H···N interactions, which

form infinite chains along the direction.[1][2] Notably, no π–π stacking interactions are

observed in the crystal lattice.[1][2]
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Crystallographic Data
The fundamental crystallographic data for 2-Bromo-5-methylpyridine are summarized in

Table 1. This information provides the basis for understanding the unit cell and symmetry of the

crystal.

Table 1: Crystal Data and Structure Refinement for 2-Bromo-5-methylpyridine
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Parameter Value

Empirical Formula C₆H₆BrN

Formula Weight 172.02 g/mol

Crystal System Monoclinic

Space Group P2₁/m

a (Å) 6.1889 (18)

b (Å) 6.614 (2)

c (Å) 7.835 (2)

β (°) 93.503 (9)

Volume (Å³) 320.12 (17)

Z 2

Temperature (K) 120

Radiation type Mo Kα

Wavelength (Å) 0.71073

Absorption coefficient (mm⁻¹) 6.31

F(000) 168

Crystal size (mm³) 0.19 x 0.12 x 0.10

θ range for data collection (°) 3.5 to 25.4

Index ranges -7 ≤ h ≤ 7, -7 ≤ k ≤ 7, -9 ≤ l ≤ 9

Reflections collected 3025

Independent reflections 622 [R(int) = 0.044]

Completeness to θ = 25.242° 99.8 %

Data / restraints / parameters 622 / 0 / 46

Goodness-of-fit on F² 1.07
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Final R indices [I > 2σ(I)] R₁ = 0.0273, wR₂ = 0.0664

R indices (all data) R₁ = 0.0331, wR₂ = 0.0689

Largest diff. peak and hole (e.Å⁻³) 0.46 and -0.52

Data sourced from Roy, Manke, & Golen (2016).

Atomic Coordinates and Displacement Parameters
The fractional atomic coordinates and equivalent isotropic displacement parameters for the

non-hydrogen atoms are presented in Table 2. This data defines the position of each atom

within the unit cell.

Table 2: Fractional Atomic Coordinates (×10⁴) and Equivalent Isotropic Displacement

Parameters (Å²×10³)

Atom x y z U(eq)

Br1 2896(1) 2500 321(1) 36(1)

N1 3705(5) 2500 3819(4) 25(1)

C1 4724(6) 2500 2391(4) 24(1)

C2 6941(6) 2500 2276(5) 29(1)

C3 8195(6) 2500 3790(5) 28(1)

C4 7211(6) 2500 5348(5) 24(1)

C5 4962(6) 2500 5274(4) 25(1)

C6 8515(7) 2500 7021(5) 34(1)

U(eq) is defined as one third of the trace of the orthogonalized Uᵢⱼ tensor.

Bond Lengths and Angles
Selected bond lengths and angles are provided in Tables 3 and 4, respectively. These

parameters are fundamental to defining the molecular geometry.
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Table 3: Selected Bond Lengths (Å)

Atom 1 Atom 2 Length

Br1 C1 1.889(3)

N1 C5 1.334(4)

N1 C1 1.337(4)

C1 C2 1.380(5)

C2 C3 1.385(5)

C3 C4 1.393(5)

C4 C5 1.388(5)

C4 C6 1.505(5)

Table 4: Selected Bond Angles (°)

Atom 1 Atom 2 Atom 3 Angle

C5 N1 C1 117.4(3)

N1 C1 C2 122.5(3)

N1 C1 Br1 117.3(2)

C2 C1 Br1 120.2(3)

C1 C2 C3 119.0(3)

C2 C3 C4 119.2(3)

C5 C4 C3 117.8(3)

C5 C4 C6 121.2(3)

C3 C4 C6 121.0(3)

N1 C5 C4 124.1(3)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis of 2-Bromo-5-methylpyridine
A common method for the synthesis of 2-Bromo-5-methylpyridine is through the diazotization

of 5-methylpyridin-2-amine.

Materials:

5-methylpyridin-2-amine

Hydrobromic acid (48%)

Sodium nitrite

Ice

Sodium hydroxide solution

Procedure:

5-methylpyridin-2-amine is dissolved in hydrobromic acid.

The solution is cooled to a temperature between -5 and 0 °C in an ice-salt bath.

A solution of sodium nitrite in water is added dropwise to the cooled amine solution,

maintaining the temperature below 0 °C.

The reaction mixture is stirred for a period at this low temperature.

The reaction is then carefully neutralized with a sodium hydroxide solution.

The product, 2-Bromo-5-methylpyridine, can then be extracted using an organic solvent,

followed by purification steps such as distillation or chromatography.

Crystallization
Single crystals suitable for X-ray diffraction were obtained from a commercial sample of 2-
Bromo-5-methylpyridine.[1][2]
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Procedure:

A sample of 2-Bromo-5-methylpyridine was dissolved in a solution of ethanol and water.[1]

[2]

The solution was allowed to evaporate slowly at room temperature.[1][2]

Over time, single crystals of suitable quality for X-ray analysis formed.[1][2]

X-ray Data Collection and Structure Refinement
Apparatus: Bruker D8 Venture CMOS diffractometer.[1]

Procedure:

A suitable single crystal was mounted on the diffractometer.

The crystal was maintained at a constant temperature of 120 K during data collection.[1]

Data was collected using Mo Kα radiation.[1]

The collected data was processed, and absorption corrections were applied using a multi-

scan method.[1]

The structure was solved using direct methods and refined by full-matrix least-squares on F².

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal

structure of 2-Bromo-5-methylpyridine.
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Caption: Experimental workflow for the crystal structure determination.
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Conclusion
This technical guide has provided a detailed summary of the crystal structure of 2-Bromo-5-
methylpyridine, supported by quantitative data and experimental protocols. The information

presented is intended to be a valuable resource for researchers and professionals engaged in

chemical synthesis and drug development, facilitating a deeper understanding of the structural

characteristics of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b020793?utm_src=pdf-body
https://www.benchchem.com/product/b020793?utm_src=pdf-body
https://www.benchchem.com/product/b020793?utm_src=pdf-custom-synthesis
https://support.ccdc.cam.ac.uk/support/solutions/articles/103000306361-what-data-format-is-available-for-download-from-the-access-structures-service-
https://support.ccdc.cam.ac.uk/support/solutions/articles/103000306361-what-data-format-is-available-for-download-from-the-access-structures-service-
https://www.ccdc.cam.ac.uk/deposit/upload
https://www.benchchem.com/product/b020793#crystal-structure-of-2-bromo-5-methylpyridine
https://www.benchchem.com/product/b020793#crystal-structure-of-2-bromo-5-methylpyridine
https://www.benchchem.com/product/b020793#crystal-structure-of-2-bromo-5-methylpyridine
https://www.benchchem.com/product/b020793#crystal-structure-of-2-bromo-5-methylpyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b020793?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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